2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one 2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17443282
InChI: InChI=1S/C12H16O4S/c1-4-17(14,15)9(2)12(13)10-5-7-11(16-3)8-6-10/h5-9H,4H2,1-3H3
SMILES:
Molecular Formula: C12H16O4S
Molecular Weight: 256.32 g/mol

2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one

CAS No.:

Cat. No.: VC17443282

Molecular Formula: C12H16O4S

Molecular Weight: 256.32 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one -

Specification

Molecular Formula C12H16O4S
Molecular Weight 256.32 g/mol
IUPAC Name 2-ethylsulfonyl-1-(4-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C12H16O4S/c1-4-17(14,15)9(2)12(13)10-5-7-11(16-3)8-6-10/h5-9H,4H2,1-3H3
Standard InChI Key KMACMTLBWLWLIE-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)C(C)C(=O)C1=CC=C(C=C1)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Functional Groups

2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one features a propan-1-one backbone substituted at the second carbon with an ethylsulfonyl group (SO2C2H5-\text{SO}_2\text{C}_2\text{H}_5) and at the first carbon with a 4-methoxyphenyl ring (C6H4OCH3-\text{C}_6\text{H}_4\text{OCH}_3). The sulfonyl group confers polarity and potential hydrogen-bonding capacity, while the methoxy substituent enhances electron-donating properties, influencing reactivity and solubility .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H16O4S\text{C}_{12}\text{H}_{16}\text{O}_{4}\text{S}
Molecular Weight256.32 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

The absence of key physical data underscores the need for further experimental characterization.

Synthetic Pathways and Optimization

Proposed Synthesis Based on Analogous Methods

While no direct synthesis of 2-(ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one is documented in the provided sources, its preparation can be inferred from related methodologies. A patent detailing the synthesis of 1-(4-methoxyphenyl)ethylamine isomers offers a foundational framework .

Stepwise Reaction Mechanism

  • Formation of the Ketone Precursor:
    4-Methoxyacetophenone (C9H10O2\text{C}_9\text{H}_{10}\text{O}_2) could serve as the starting material. Reacting this with ethyl mercaptan (C2H5SH\text{C}_2\text{H}_5\text{SH}) in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) may yield 2-(ethylthio)-1-(4-methoxyphenyl)propan-1-one via nucleophilic substitution at the alpha-carbon .

  • Oxidation to Sulfonyl:
    The thioether intermediate is oxidized using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or oxone in a polar solvent (e.g., methanol) to convert the S-C2H5-\text{S-C}_2\text{H}_5 group to SO2C2H5-\text{SO}_2\text{C}_2\text{H}_5 .

This route parallels the oxidation steps observed in the synthesis of sulfonamide derivatives, where controlled oxidation ensures minimal side reactions .

Catalytic and Process Considerations

The use of p-toluenesulfonic acid as a catalyst in azeotropic dehydration (Dean-Stark trap) is critical for imine formation in analogous syntheses . For the target compound, similar acid catalysis may facilitate intermediate stability during sulfonation. Hydrogenation steps employing Pd/C catalysts, as described in the patent, could be adapted for reducing nitro or imine groups in related precursors .

Physicochemical and Spectroscopic Properties

Spectral Characterization

While experimental data for the target compound is limited, infrared (IR) spectroscopy of structurally similar compounds reveals key absorptions:

  • Sulfonyl Stretching: Strong bands near 1300–1150 cm1^{-1} for asymmetric (νas\nu_{\text{as}}) and symmetric (νs\nu_{\text{s}}) SO2\text{SO}_2 vibrations .

  • Carbonyl Stretching: A sharp peak at ~1700 cm1^{-1} corresponding to the ketone group .

Nuclear magnetic resonance (NMR) spectroscopy would further elucidate the structure:

  • 1H^1\text{H} NMR: Signals for the methoxy group (δ\delta 3.8–4.0 ppm), aromatic protons (δ\delta 6.8–7.5 ppm), and ethylsulfonyl methyl/methylene groups (δ\delta 1.2–1.5 ppm and δ\delta 3.0–3.5 ppm) .

Future Directions and Research Gaps

Experimental Priorities

  • Synthesis Optimization: Screen alternative catalysts (e.g., zeolites) to improve sulfonation yields.

  • Thermal Analysis: Determine melting/boiling points via differential scanning calorimetry (DSC).

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

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